molecular formula C20H14N6O2S B15000630 2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide

2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide

Cat. No.: B15000630
M. Wt: 402.4 g/mol
InChI Key: DCGBQCBNSFYGDD-UHFFFAOYSA-N
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Description

2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide is a complex organic compound that belongs to the class of thieno[3,2-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]pyridine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thieno[3,2-b]pyridine compounds.

Mechanism of Action

The mechanism of action of 2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression . The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

12-amino-8-oxo-4-(prop-2-enylamino)-10-pyridin-4-yl-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile

InChI

InChI=1S/C20H14N6O2S/c1-2-5-25-20-12(9-22)15-17(29-20)16-14(19(27)26-15)13(10-3-6-24-7-4-10)11(8-21)18(23)28-16/h2-4,6-7,13,25H,1,5,23H2,(H,26,27)

InChI Key

DCGBQCBNSFYGDD-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)N2)C#N

Origin of Product

United States

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